2-Amino-5-hydroxypyridine

Vue d'ensemble

Description

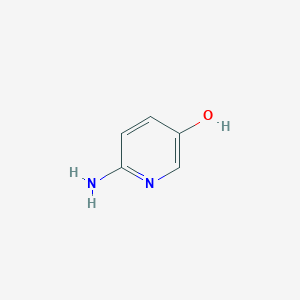

2-Amino-5-hydroxypyridine (CAS 55717-46-9) is a heterocyclic aromatic compound with the molecular formula C₅H₆N₂O and a molecular weight of 110.11 g/mol . Its structure features an amino (-NH₂) group at position 2 and a hydroxyl (-OH) group at position 5 on the pyridine ring. This dual functionalization imparts unique physicochemical properties, including moderate polarity and hydrogen-bonding capacity, which influence its solubility and reactivity.

The compound is primarily utilized in organic synthesis, particularly as a precursor for Schiff bases (via condensation with carbonyl compounds) and in coordination chemistry for metal-ligand complexes.

Applications De Recherche Scientifique

Antimicrobial Activity

Research has indicated that derivatives of 2A5HP exhibit promising antibacterial properties against Gram-positive bacteria. A study highlighted the efficacy of these derivatives in inhibiting bacterial growth, suggesting potential applications in developing new antibiotics.

Anti-Hypertensive Agents

Due to its structural similarity to known antihypertensive agents, 2A5HP is being investigated for its potential role as an intermediate in the synthesis of new drugs targeting hypertension. Its active functional groups allow for modifications that can enhance pharmacological activity .

Agrochemical Applications

This compound also shows promise in the agrochemical sector. Its derivatives have been tested for herbicidal and fungicidal activities, indicating that it could serve as a lead compound for developing new agricultural chemicals aimed at pest control and crop protection .

Toxicological Studies

Despite its beneficial applications, the safety profile of 2A5HP must be considered. Toxicological assessments have revealed that while it exhibits some irritant properties, further studies are necessary to fully understand its safety in various formulations, especially in consumer products like hair dyes .

Case Study 1: Antimicrobial Efficacy

A series of derivatives based on 2A5HP were synthesized and evaluated for their antibacterial activity against Staphylococcus aureus and Escherichia coli. The study found that certain modifications significantly enhanced antimicrobial potency, paving the way for new therapeutic agents.

Case Study 2: Synthesis of Triazolo Derivatives

In a recent publication, researchers successfully synthesized a range of triazolo derivatives from 2A5HP through a three-component reaction approach. These compounds exhibited notable biological activity, including anti-inflammatory properties, which could be explored further for pharmaceutical development .

Mécanisme D'action

The mechanism of action of 2-amino-5-hydroxypyridine involves its interaction with various molecular targets and pathways:

Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.

Pathways: It may influence oxidative stress pathways, leading to its potential use as an antioxidant.

Comparaison Avec Des Composés Similaires

To contextualize the properties of 2-Amino-5-hydroxypyridine, a comparative analysis with structurally related pyridine derivatives is provided below.

Table 1: Structural and Physicochemical Comparison

Key Insights :

Substituent Effects: Electron-Withdrawing Groups (EWGs): The hydroxyl (-OH) and chlorine (-Cl) groups in this compound and 2-Amino-5-chloropyridine, respectively, enhance electrophilicity at the pyridine ring, facilitating nucleophilic substitution or condensation reactions. In contrast, the methyl (-CH₃) group in 2-Amino-6-methylpyridine acts as an electron-donating group, increasing ring basicity .

Synthetic Routes: this compound is synthesized via catalytic hydrogenation of diazo intermediates using palladium catalysts . Halogenated analogs (e.g., 2-Amino-5-chloropyridine) often derive from direct halogenation or Sandmeyer reactions .

Biological and Industrial Relevance: Schiff Base Formation: this compound reacts with aldehydes (e.g., salicylaldehyde) to form Schiff bases, which are explored for antimicrobial and anticancer activities . Cost Considerations: this compound is notably expensive (¥2480/g), likely due to multi-step synthesis and purification challenges, compared to simpler derivatives like 2-Amino-6-methylpyridine .

Safety and Handling: While specific safety data for this compound are lacking, structurally similar compounds (e.g., 2-Amino-3-hydroxypyridine) require stringent precautions, including ventilation, gloves, and eye protection .

Activité Biologique

2-Amino-5-hydroxypyridine (2A5HP) is a pyridine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides an overview of the compound's synthesis, biological properties, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula: CHNO

- Molecular Weight: 110.11 g/mol

- IUPAC Name: this compound

Synthesis Methods

Various synthetic approaches have been reported for the preparation of 2A5HP. Notably, copper-catalyzed methods have shown effective yields in the formation of C–N bonds at the C-5 position of pyridine derivatives, including 2A5HP. This method is advantageous as it avoids the use of expensive ligands and minimizes waste by-products .

Anticancer Activity

Research indicates that 2A5HP exhibits significant anticancer properties. A study evaluating its derivatives demonstrated potent inhibition of ribonucleotide reductase, an essential enzyme for DNA synthesis, with IC50 values indicating effective cytotoxicity against various cancer cell lines. For instance, derivatives like 5-(methylamino)-pyridine-2-carboxaldehyde thiosemicarbazones showed IC50 values ranging from 1.0 to 1.4 µM against L1210 leukemia cells, significantly prolonging survival in treated mice .

Neuroprotective Effects

In addition to its anticancer activity, 2A5HP has been explored for its neuroprotective effects. Aminopyridine derivatives, including 2A5HP, have been noted for their potential in treating neurodegenerative diseases due to their ability to enhance neuronal survival and function. The mechanism is believed to involve modulation of neurotransmitter systems and reduction of oxidative stress .

Toxicological Profile

The safety profile of 2A5HP has also been investigated. Acute toxicity studies in Wistar rats revealed that high doses (1000 mg/kg) resulted in significant mortality and clinical signs such as tremors and abnormal gait. However, lower doses (300 mg/kg) showed milder symptoms with complete recovery observed in survivors . This highlights the importance of dose management in therapeutic applications.

Table 1: Anticancer Activity of this compound Derivatives

| Compound | IC50 (µM) | % T/C (at optimal dose) | Dosage (mg/kg) |

|---|---|---|---|

| 5-(Methylamino)-pyridine-2-carboxaldehyde thiosemicarbazone | 1.3 | 223 | 60 |

| 5-(Ethylamino)-pyridine-2-carboxaldehyde thiosemicarbazone | 1.0 | 204 | 80 |

| 5-(Allylamino)-pyridine-2-carboxaldehyde thiosemicarbazone | 1.4 | 215 | 80 |

Table 2: Toxicological Evaluation of this compound

| Dose (mg/kg) | Mortality Rate (%) | Clinical Signs Observed |

|---|---|---|

| 300 | 33% (1/3 females) | Lethargy, tremor |

| 1000 | 100% (3/3 females) | Tremor, abnormal gait, salivation |

Case Studies

- Anticancer Efficacy : In a pivotal study involving L1210 leukemia-bearing mice, treatment with thiosemicarbazone derivatives of pyridine compounds led to a significant increase in survival rates compared to controls .

- Neuroprotection : A research article highlighted the neuroprotective potential of aminopyridine derivatives in models of neurodegeneration, suggesting that these compounds could mitigate neuronal damage through antioxidant pathways .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Amino-5-hydroxypyridine, and how can reaction conditions be optimized?

Q. What analytical techniques are critical for characterizing this compound and verifying purity?

Methodological Answer: Use a combination of spectroscopic and crystallographic methods:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., δ ~8.0 ppm for pyridine protons, δ ~160 ppm for hydroxyl in ¹³C).

- X-ray Diffraction (XRD) : Resolve crystal structure and hydrogen-bonding networks, as done for 2-Amino-5-nitropyridine derivatives .

- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., O–H···N bonds) to validate supramolecular packing .

- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 111.056 for C₅H₆N₂O).

Purity Assessment:

- HPLC : Use C18 column (acetonitrile/water, 0.1% TFA) with UV detection at 254 nm.

- Elemental Analysis : Match calculated vs. observed C/H/N/O percentages (e.g., C: 54.54%, H: 5.49%, N: 25.45%, O: 14.52%) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and chemical goggles. Use fume hoods for weighing and reactions.

- Fire Safety : Avoid open flames; use CO₂ or dry chemical extinguishers. Water spray is ineffective for pyridine derivatives .

- Spill Management : Contain spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

- First Aid : For inhalation, move to fresh air; for skin contact, rinse with water for 15 minutes. Seek medical evaluation for persistent symptoms .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in catalytic systems?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic/electrophilic sites. For example, the amino group’s lone pair (HOMO ~-6.5 eV) directs electrophilic substitution at position 3 .

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., water vs. DMSO) on reaction pathways. Use software like Gaussian or ORCA with B3LYP/6-31G* basis set.

- Transition State Analysis : Locate energy barriers for hydroxyl group participation in tautomerism or coordination with metal catalysts .

Q. How should researchers address contradictions in reported spectroscopic data for this compound derivatives?

Methodological Answer:

- Variable Temperature NMR : Resolve dynamic effects (e.g., tautomerism) by acquiring spectra at 25°C and -40°C. Compare with 2-Amino-3-chloro-5-(trifluoromethyl)pyridine data to identify solvent-dependent shifts .

- Isotopic Labeling : Synthesize ¹⁵N-labeled analogs to distinguish overlapping signals in crowded regions (e.g., δ 6.5–8.5 ppm) .

- Cross-Validation : Correlate IR (C=O stretch ~1650 cm⁻¹) and XRD data to confirm structural assignments .

Q. What strategies improve regioselectivity in functionalizing this compound for pharmaceutical applications?

Methodological Answer:

- Protecting Groups : Temporarily block the hydroxyl group with TBSCl to direct electrophilic substitution to the amino group .

- Metal Coordination : Use Cu(I) or Pd(0) to activate specific positions. For example, Pd(OAc)₂ promotes Suzuki coupling at position 4 .

- Microwave-Assisted Synthesis : Reduce reaction time (10–30 min vs. 12 h) and enhance selectivity via controlled heating .

Q. How can researchers validate the biological activity of this compound derivatives against computational predictions?

Methodological Answer:

- In Silico Screening : Dock derivatives into target proteins (e.g., kinases) using AutoDock Vina. Compare binding energies (ΔG ≤ -8 kcal/mol) with experimental IC₅₀ values .

- Enzyme Assays : Test inhibitory activity via fluorescence-based assays (e.g., ATPase activity). Use 2-Chloro-5-hydroxypyridine as a positive control .

- Structure-Activity Relationship (SAR) : Correlate substituent effects (e.g., electron-withdrawing groups at position 3) with potency .

Propriétés

IUPAC Name |

6-aminopyridin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O/c6-5-2-1-4(8)3-7-5/h1-3,8H,(H2,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTWYBFHLUJUUDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70401080 | |

| Record name | 2-Amino-5-hydroxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70401080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55717-41-4, 55717-46-9 | |

| Record name | 3-Pyridinol, 6-amino-, radical ion(1+) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55717-41-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-5-hydroxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70401080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-5-hydroxypyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.